4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid
Overview
Description
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an isopropoxycarbonyl group, a nitro group, and a boronic acid moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid typically involves the following steps:
Nitration: The starting material, 4-bromophenylboronic acid, undergoes nitration to introduce the nitro group at the 2-position.
Isopropoxycarbonylation: The nitrated intermediate is then subjected to isopropoxycarbonylation to introduce the isopropoxycarbonyl group at the 4-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(Isopropoxycarbonyl)-2-nitrophenol.
Reduction: Formation of 4-(Isopropoxycarbonyl)-2-aminophenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid involves its interaction with various molecular targets and pathways:
Boronic Acid Moiety: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets.
Isopropoxycarbonyl Group: This group can enhance the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid can be compared with other similar compounds to highlight its uniqueness:
4-(Methoxycarbonyl)-2-nitrophenylboronic acid: Similar structure but with a methoxycarbonyl group instead of an isopropoxycarbonyl group. The isopropoxycarbonyl group provides better solubility and stability.
4-(Isopropoxycarbonyl)-2-aminophenylboronic acid: Similar structure but with an amino group instead of a nitro group. The nitro group can be reduced to an amino group, providing versatility in chemical transformations.
4-(Isopropoxycarbonyl)-2-chlorophenylboronic acid: Similar structure but with a chloro group instead of a nitro group
Properties
IUPAC Name |
(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO6/c1-6(2)18-10(13)7-3-4-8(11(14)15)9(5-7)12(16)17/h3-6,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPAMQONBPBHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675081 | |
Record name | (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-61-6 | |
Record name | Benzoic acid, 4-borono-3-nitro-, 1-(1-methylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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